molecular formula C19H17ClN2O B12770254 11H-Indeno(1,2-b)quinolin-11-one, 10-(isopropylamino)-, monohydrochloride CAS No. 104785-14-0

11H-Indeno(1,2-b)quinolin-11-one, 10-(isopropylamino)-, monohydrochloride

Katalognummer: B12770254
CAS-Nummer: 104785-14-0
Molekulargewicht: 324.8 g/mol
InChI-Schlüssel: LRSNDWSMYAAFDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11H-Indeno(1,2-b)quinolin-11-one, 10-(isopropylamino)-, monohydrochloride is a chemical compound that belongs to the class of indenoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indenoquinoline core with an isopropylamino group at the 10th position and a monohydrochloride salt form.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Indeno(1,2-b)quinolin-11-one, 10-(isopropylamino)-, monohydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its monohydrochloride form.

Analyse Chemischer Reaktionen

Types of Reactions

11H-Indeno(1,2-b)quinolin-11-one, 10-(isopropylamino)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indenoquinoline core.

    Substitution: The isopropylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized indenoquinolines.

Wissenschaftliche Forschungsanwendungen

11H-Indeno(1,2-b)quinolin-11-one, 10-(isopropylamino)-, monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 11H-Indeno(1,2-b)quinolin-11-one, 10-(isopropylamino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 11H-Indeno(1,2-b)quinolin-11-one, 10-phenyl-
  • 10-methylamino-11H-indeno(1,2-b)quinolin-11-one

Uniqueness

11H-Indeno(1,2-b)quinolin-11-one, 10-(isopropylamino)-, monohydrochloride is unique due to its specific substitution pattern and the presence of the isopropylamino group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

104785-14-0

Molekularformel

C19H17ClN2O

Molekulargewicht

324.8 g/mol

IUPAC-Name

10-(propan-2-ylamino)indeno[1,2-b]quinolin-11-one;hydrochloride

InChI

InChI=1S/C19H16N2O.ClH/c1-11(2)20-18-14-9-5-6-10-15(14)21-17-12-7-3-4-8-13(12)19(22)16(17)18;/h3-11H,1-2H3,(H,20,21);1H

InChI-Schlüssel

LRSNDWSMYAAFDT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4C2=O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.